Ranolazine dihydrochloride Ranolazine dihydrochloride An acetanilide and piperazine derivative that functions as a SODIUM CHANNEL BLOCKER and prevents the release of enzymes during MYOCARDIAL ISCHEMIA. It is used in the treatment of ANGINA PECTORIS.
Brand Name: Vulcanchem
CAS No.: 95635-56-6
VCID: VC20739205
InChI: InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Molecular Formula: C24H34ClN3O4
Molecular Weight: 464.0 g/mol

Ranolazine dihydrochloride

CAS No.: 95635-56-6

Cat. No.: VC20739205

Molecular Formula: C24H34ClN3O4

Molecular Weight: 464.0 g/mol

* For research use only. Not for human or veterinary use.

Ranolazine dihydrochloride - 95635-56-6

CAS No. 95635-56-6
Molecular Formula C24H34ClN3O4
Molecular Weight 464.0 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H
Standard InChI Key HIWSKCRHAOKBSL-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl
Appearance Powder

Chemical Structure and Properties

Ranolazine dihydrochloride, chemically identified as N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride, belongs to the piperazine derivative class . The compound has a molecular formula of C24H35Cl2N3O4 with a molecular weight of 500.5 g/mol . It exists as a crystalline substance with high purity (≥98% in pharmaceutical grade) . The molecule contains acetanilide and piperazine moieties that contribute to its distinctive pharmacological profile and therapeutic effects .

Structurally, ranolazine dihydrochloride features:

  • A central piperazine ring

  • A dimethylphenyl group attached to an acetamide moiety

  • A hydroxypropyl side chain with a methoxyphenoxy substituent

  • Two hydrochloride groups that enhance water solubility and pharmaceutical stability

The compound is also known by several alternative names including Ranexa, Latixa, RS-43285, and CVT-303, reflecting its development history and commercial applications in various markets .

Physical Characteristics

Ranolazine dihydrochloride demonstrates moderate water solubility, which influences its pharmaceutical formulation strategies. The dihydrochloride salt form was specifically developed to enhance bioavailability and stability compared to the free base form . Its crystalline structure contributes to its stability during storage and manufacturing processes, making it suitable for conventional pharmaceutical production methods.

Mechanism of Action

Ranolazine dihydrochloride operates through multiple pharmacological mechanisms that collectively contribute to its therapeutic efficacy in cardiovascular conditions. Unlike traditional antianginal agents that primarily reduce myocardial oxygen demand by decreasing heart rate or blood pressure, ranolazine works through alternative pathways .

Sodium Channel Inhibition

The primary mechanism involves selective inhibition of the late inward sodium current (late INa) in cardiac myocytes . This selective inhibition:

  • Reduces pathological sodium influx during cardiac ischemia

  • Prevents subsequent calcium overload via the sodium-calcium exchanger

  • Decreases left ventricular diastolic tension

  • Ultimately reduces myocardial oxygen consumption without significantly affecting hemodynamic parameters

This mechanism is particularly relevant during ischemic conditions when the late sodium current becomes pathologically enhanced.

Metabolic Modulation

Ranolazine dihydrochloride acts as a partial fatty acid oxidation inhibitor, effectively shifting cardiac metabolism . Specifically, it:

  • Activates pyruvate dehydrogenase in ischemic myocytes

  • Promotes glucose oxidation over fatty acid utilization

  • Improves oxygen efficiency during ATP production

  • Enhances cardiac energy efficiency during ischemic conditions

This metabolic shift is particularly beneficial during myocardial ischemia when glucose represents a more oxygen-efficient fuel source compared to fatty acids.

Additional Pharmacological Effects

Research has also identified several secondary mechanisms including:

  • Inhibition of IKr currents, contributing to its mild antiarrhythmic properties

  • Reduction of enzyme release during myocardial ischemia, potentially offering cardioprotective effects

These multiple mechanisms collectively contribute to ranolazine's therapeutic profile, particularly its ability to reduce anginal symptoms without significantly affecting hemodynamic parameters.

Pharmacokinetics

The pharmacokinetic profile of ranolazine dihydrochloride has been extensively characterized through multiple clinical studies, revealing important aspects of its absorption, distribution, metabolism, and elimination.

Distribution

Ranolazine demonstrates moderate protein binding with specific characteristics:

  • Protein binding is approximately 61-64% over the therapeutic concentration range

  • Volume of distribution at steady state ranges from 85 to 180 L

  • The moderate volume of distribution suggests distribution beyond plasma into tissues

Metabolism and Elimination

Ranolazine undergoes extensive hepatic metabolism with multiple pathways:

  • Primary metabolism occurs via cytochrome P450 (CYP) 3A enzymes

  • Secondary metabolism involves CYP2D6 enzymes

  • Approximately 73% of the dose is excreted in urine

  • Only about 5% is excreted renally as unchanged drug

  • Elimination half-life is 1.4-1.9 hours for immediate-release formulations

  • Half-life is prolonged to approximately 7 hours for extended-release formulations due to flip-flop kinetics

The elimination profile involves parallel linear and saturable elimination pathways, with the saturable pathway related to CYP2D6, which is partly inhibited by ranolazine itself. This creates a self-limiting effect on its own metabolism at higher doses.

Dose-Response Relationship

Oral plasma clearance shows a dose-dependent decrease:

  • Average clearance of 45 L/h at 500 mg twice daily

  • Reduced to 33 L/h at 1000 mg twice daily

  • This results in slightly greater than dose-proportional increases in exposure

For the dose range of 500-1000 mg twice daily, steady-state Cmax and area under the plasma concentration-time curve (AUC) increase by 2.5-fold and 2.7-fold, respectively, reflecting moderate non-linear pharmacokinetics.

Clinical Efficacy

The clinical efficacy of ranolazine dihydrochloride has been established through several well-designed randomized controlled trials, demonstrating consistent benefits in patients with chronic stable angina.

Monotherapy Assessment (MARISA Trial)

The Monotherapy Assessment of Ranolazine in Stable Angina (MARISA) trial evaluated ranolazine as monotherapy in patients with chronic angina:

  • Utilized a 4-week, double-blind, 4-group crossover design

  • Compared ranolazine at doses of 500 mg, 1000 mg, and 1500 mg twice daily versus placebo

  • Primary endpoint was exercise duration on treadmill at trough ranolazine concentration

  • All three doses significantly increased exercise duration compared to placebo (p≤0.005)

  • Demonstrated a dose-dependent response pattern

  • Benefits were observed at both peak (4 hours post-dose) and trough (12 hours post-dose) plasma concentrations

The MARISA trial established ranolazine's efficacy as monotherapy, with incremental benefits observed with increasing doses, though with diminishing returns at doses above 1000 mg twice daily.

Combination Therapy Assessment (CARISA Trial)

The Combination Assessment of Ranolazine in Stable Angina (CARISA) trial evaluated ranolazine's efficacy when added to standard antianginal therapy:

  • 12-week, double-blind, 3-group, parallel design

  • Evaluated ranolazine 750 mg or 1000 mg twice daily versus placebo

  • Patients remained on background therapy of either diltiazem, atenolol, or amlodipine

  • Primary endpoint was exercise duration at trough plasma concentration

  • Secondary endpoints included time to angina onset, time to 1-mm ST-segment depression, frequency of angina attacks, and nitroglycerin use

The study demonstrated significant improvements in exercise duration and reduction in angina frequency when ranolazine was added to standard therapy, establishing its value as an add-on treatment option.

Efficacy in Refractory Angina (ERICA Trial)

The Efficacy of Ranolazine In Chronic Angina (ERICA) trial specifically targeted patients who remained symptomatic despite optimal doses of conventional antianginal therapy:

  • 6-week, double-blind, parallel-group design

  • Included patients with ≥3 angina attacks per week despite amlodipine 10 mg daily

  • Primary endpoint was average weekly frequency of angina attacks

  • Ranolazine 1000 mg twice daily significantly reduced angina frequency compared to placebo (2.8 vs. 3.2 episodes weekly, p=0.028)

  • Nitroglycerin use decreased from 2.6 to 2.0 tablets weekly (p=0.014)

  • The Seattle Angina Questionnaire showed significant improvement in angina frequency dimension (p=0.008)

  • Benefits were consistent across subgroups including gender, age, and concomitant use of long-acting nitrates

Table 1: Key Design Features of Major Ranolazine Clinical Trials

ParameterMARISACARISAERICA
Design4-week, double-blind, 4-group, crossover12-week, double-blind, 3-group, parallel6-week, double-blind, parallel
TreatmentRanolazine 500, 1000, 1500 mg BID or placeboRanolazine 750, 1000 mg BID or placebo with background therapyRanolazine 1000 mg BID or placebo with amlodipine 10 mg daily
Primary EndpointExercise durationExercise durationAverage weekly angina frequency
Background TherapyNone (monotherapy)Diltiazem, atenolol, or amlodipineAmlodipine 10 mg daily
Patient PopulationChronic stable anginaChronic stable anginaRefractory angina (≥3 attacks/week)

The combined evidence from these trials demonstrates ranolazine's efficacy across the spectrum of angina patients, from those requiring monotherapy to those with refractory symptoms despite optimal conventional treatment.

Special Populations and Considerations

The pharmacokinetics and efficacy of ranolazine dihydrochloride have been evaluated in various special populations, providing important insights for clinical application.

Impact of Demographic Factors

Clinical studies have investigated potential variations in ranolazine's effects based on demographic factors:

  • Pharmacokinetics are unaffected by sex

  • No significant differences in efficacy or safety based on gender

  • Consistent efficacy observed across age groups (<65 versus ≥65 years)

  • No dose adjustments required based on age or gender

Comorbid Conditions

Research has examined ranolazine's pharmacokinetics and efficacy in patients with common comorbidities:

  • Pharmacokinetics remain unaffected by congestive heart failure

  • No significant alterations observed in patients with diabetes mellitus

  • Area under the curve (AUC) increases up to 2-fold with advancing degrees of renal impairment

  • Caution advised in patients with severe renal dysfunction

  • Hepatic impairment may increase plasma concentrations

These findings support ranolazine's utility across diverse patient populations, while highlighting the need for potential dose adjustments in those with significant renal or hepatic dysfunction.

Drug Interactions

Ranolazine dihydrochloride participates in several clinically significant drug interactions that warrant consideration in therapeutic planning.

Ranolazine as an Object of Drug Interactions

Ranolazine is susceptible to interactions with medications that inhibit its metabolism:

  • CYP3A inhibitors increase ranolazine exposure to varying degrees:

    • Diltiazem (180 mg once daily): 1.5-fold increase

    • Verapamil: approximately 2-fold increase

    • Ketoconazole (200 mg twice daily): 3.9-fold increase

  • Concomitant use with potent CYP3A inhibitors may require ranolazine dose reduction

  • CYP2D6 inhibition has minimal effect on ranolazine exposure

Ranolazine as a Perpetrator of Drug Interactions

Ranolazine can affect the disposition of other medications through various mechanisms:

  • Acts as a weak inhibitor of CYP3A

  • Increases AUC and Cmax for simvastatin, its metabolites, and HMG-CoA reductase inhibitor activity by <2-fold

  • Increases digoxin AUC by 40-60% through P-glycoprotein inhibition

  • Dose adjustments may be needed for medications with narrow therapeutic indices when co-administered with ranolazine

These interaction profiles highlight the importance of comprehensive medication review before initiating ranolazine therapy, particularly in patients on complex medication regimens.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator